4-(3-Bromo-5-fluorobenzoyl)morpholine
Overview
Description
“4-(3-Bromo-5-fluorobenzoyl)morpholine” is a chemical compound with the empirical formula C11H11BrFNO2 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “this compound” is 288.11 . The SMILES string representation of its structure is O=C(N1CCOCC1)C2=CC(Br)=CC(F)=C2 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.5±0.1 g/cm3, a boiling point of 408.1±45.0 °C at 760 mmHg, and a flash point of 200.6±28.7 °C . It has 3 H-bond acceptors, 0 H-bond donors, and 1 freely rotating bond .Scientific Research Applications
Antimicrobial and Antioxidant Activities : Compounds containing morpholine rings, like 4-(3-Bromo-5-fluorobenzoyl)morpholine, have been synthesized and studied for their antimicrobial and antioxidant activities. For instance, certain derivatives have shown significant ABTS and DPPH scavenging activities, indicating potential as antioxidants (Menteşe, Ülker, & Kahveci, 2015).
Antitubercular Activities : Another study focused on the synthesis of linezolid-like molecules, which involved morpholine compounds. These synthesized compounds displayed notable antitubercular activities, suggesting their potential use in treating tuberculosis (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Structural and Antiproliferative Analysis : The structural exploration and Hirshfeld surface analysis of a novel bioactive heterocycle incorporating a morpholine ring revealed insights into its molecular structure and potential antiproliferative activity (Prasad et al., 2018).
Fluorescent Oligo(Phenyleneethynylene) Synthesis : this compound derivatives have been used in the synthesis of fluorescent oligo(phenyleneethynylene)s, highlighting their utility in the development of fluorescent materials (Flores-Jarillo et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
(3-bromo-5-fluorophenyl)-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO2/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-16-4-2-14/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWMVMQVKKECNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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